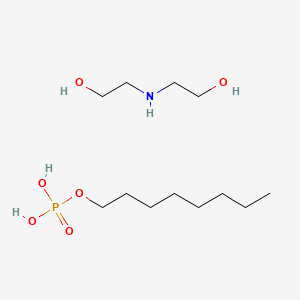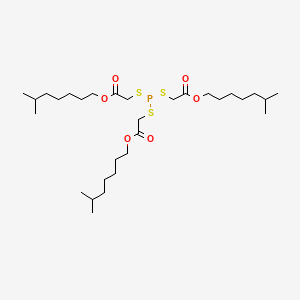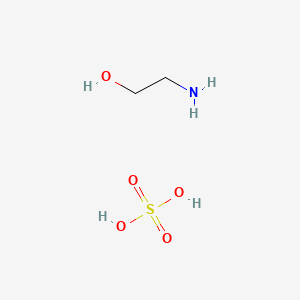
Phosphoric acid, octyl ester, diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, octyl ester, diethanolamine salt is an organic compound that belongs to the class of phosphate esters. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as emulsifying agents, dispersing agents, and corrosion inhibitors . The compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, which allows it to interact with both water and oil phases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the reaction of phosphoric acid with octyl alcohol and diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H3PO4+C8H17OH+NH(C2H4OH)2→C8H17OPO3H2NH(C2H4OH)2
The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve the use of catalysts to speed up the reaction and improve yield. The product is then purified through various methods such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Oxidation: The compound can be oxidized to form phosphoric acid and other oxidation products.
Substitution: The ester group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond. For example, using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid and various oxidation products depending on the conditions used.
Applications De Recherche Scientifique
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an emulsifying agent, dispersing agent, and corrosion inhibitor in various industrial processes
Mécanisme D'action
The mechanism of action of phosphoric acid, octyl ester, diethanolamine salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and solubilization. This is achieved through the interaction of the hydrophilic head with water molecules and the hydrophobic tail with oil molecules. The compound can also interact with biological membranes, altering their permeability and facilitating the solubilization of membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, mixed decyl and octyl esters, compounds with diethanolamine: Similar in structure but with a mixture of decyl and octyl esters.
Phosphoric acid, diethanolamine salt: Lacks the octyl ester group, making it less hydrophobic
Uniqueness
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant. Its ability to interact with both water and oil phases allows it to be used in a wide range of applications, from industrial processes to biological research .
Propriétés
Numéro CAS |
65151-84-0 |
|---|---|
Formule moléculaire |
C12H30NO6P |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
Clé InChI |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65151-84-0 59707-20-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)










